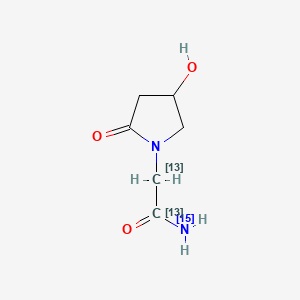

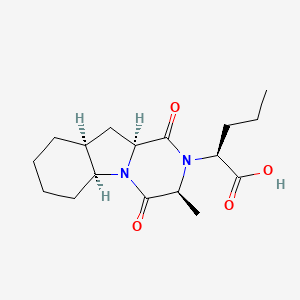

(R)-Esmolol Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, etc.). It may also include information about its natural occurrence or synthesis .

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability of the compound .Applications De Recherche Scientifique

Species-dependent hydrolysis and protein binding of esmolol enantiomers have been analyzed, revealing variable blood esterase activities in different species and significant stereoselective protein binding in human plasma (Tang et al., 2012).

A stereoselective high-performance liquid chromatography (HPLC) assay was developed for determining the enantiomers of esmolol and its acid metabolite in human plasma, aiding in hydrolysis studies (Tang et al., 2004).

New chemical and chemo-enzymatic synthesis methods for esmolol in its racemic and enantio-enriched forms have been explored, contributing to the production of esmolol for therapeutic use (Banoth & Banerjee, 2017).

The kinetics of esmolol, such as its distribution, elimination, and metabolic pathways, were studied, providing insights into its pharmacokinetic profile and use in clinical settings (Sum et al., 1983).

The therapeutic efficacy and pharmacokinetic characteristics of esmolol have been reviewed, emphasizing its rapid onset and short duration of effect, making it useful in acute care settings (Wiest, 1995).

A liquid chromatography-electrospray mass spectrometry (LC-MS) method was developed for quantitating esmolol concentration in plasma, aiding in the study of its pharmacokinetics in pediatric patients (Zuppa et al., 2003).

Esmolol's cardiovascular effects in anesthetized humans were studied, demonstrating its potential in reducing cardiac responses to sympathetic stimulation during anesthesia (Menkhaus et al., 1985).

The pharmacokinetics of esmolol in patients with hepatic disease were examined, indicating that adjustments in dosage are not required for such patients (Buchi et al., 1987).

Esmolol's effects on erythrocyte deformability in rat lower limb ischemia-reperfusion injury were investigated, suggesting its potential protective effects in I/R damage (Doğan et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSCWPMGTDPATI-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=C(C=C1)CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-[3'-13C]uridine](/img/structure/B583966.png)

![[5'-13C]ribothymidine](/img/structure/B583967.png)

![L-[4-13C]sorbose](/img/structure/B583972.png)

![L-[5-13C]Sorbose](/img/structure/B583974.png)

![Pyrido[3,2-e][1,2,4]triazin-5(8H)-one](/img/structure/B583975.png)

![[1-13Cfru]sucrose](/img/structure/B583980.png)